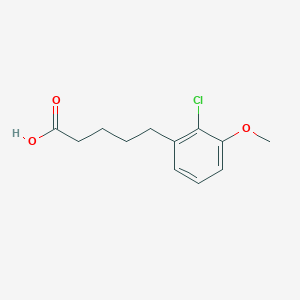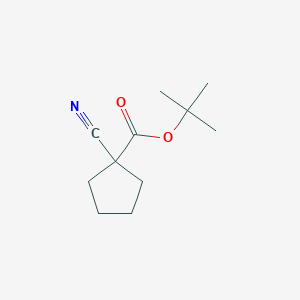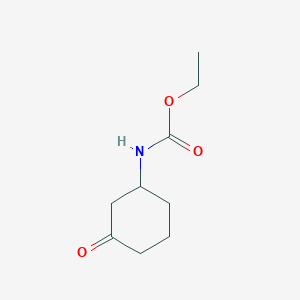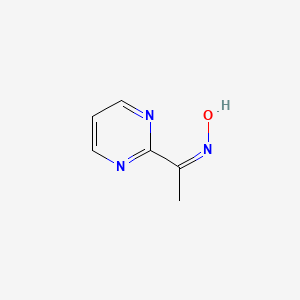
5-(2-Chloro-3-methoxyphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
fenoprofen , belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used to alleviate pain, reduce inflammation, and manage conditions such as arthritis.
Méthodes De Préparation
a. Synthetic Routes
Fenoprofen can be synthesized through various methods. One common route involves the reaction of 2-chloro-3-methoxybenzoyl chloride with valeric acid (pentanoic acid) in the presence of a base. The resulting product is fenoprofen.
b. Reaction Conditions
The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or ethyl acetate). The base, often triethylamine or pyridine, facilitates the acylation process.
c. Industrial Production
Industrial production of fenoprofen involves large-scale synthesis using optimized conditions. The compound is then purified and formulated into pharmaceutical products.
Analyse Des Réactions Chimiques
Fenoprofen undergoes several reactions:
Acid-Base Reactions: Fenoprofen contains both acidic and basic functional groups, allowing it to participate in acid-base reactions.
Esterification: The synthesis process involves esterification of the carboxylic acid group.
Hydrolysis: Fenoprofen can be hydrolyzed back to its carboxylic acid form under specific conditions.
Common reagents include acyl chlorides, bases, and solvents. The major product is fenoprofen itself.
Applications De Recherche Scientifique
Fenoprofen has applications in various fields:
Medicine: It is used to manage pain, inflammation, and conditions like osteoarthritis and rheumatoid arthritis.
Chemistry: Researchers study its reactivity and interactions with other compounds.
Biology: Investigations explore its effects on cellular pathways and inflammation markers.
Industry: Fenoprofen is a key component in pharmaceutical formulations.
Mécanisme D'action
Fenoprofen inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking prostaglandin synthesis, it reduces pain and inflammation. The molecular targets are the active sites of COX enzymes.
Comparaison Avec Des Composés Similaires
Fenoprofen shares similarities with other NSAIDs, such as ibuprofen, naproxen, and diclofenac. its unique structure distinguishes it from these compounds.
Propriétés
Formule moléculaire |
C12H15ClO3 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
5-(2-chloro-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15) |
Clé InChI |
ADBHWAUFWXNCOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1Cl)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)



![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)



![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)


![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
